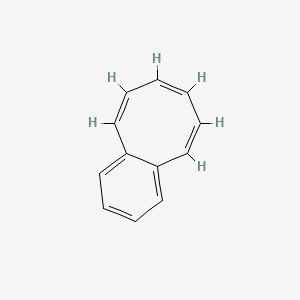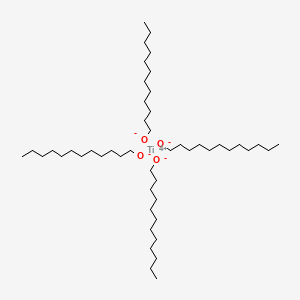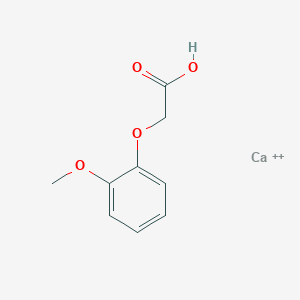
Calcium (o-methoxyphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium (o-methoxyphenoxy)acetate is a chemical compound with the molecular formula C18H18CaO8 and a molecular weight of 402.41 g/mol It is known for its unique structure, which includes a calcium ion coordinated with two o-methoxyphenoxyacetate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium (o-methoxyphenoxy)acetate can be synthesized through the reaction of calcium acetate with o-methoxyphenoxyacetic acid. The reaction typically involves dissolving calcium acetate in a suitable solvent, such as water or ethanol, and then adding o-methoxyphenoxyacetic acid under controlled conditions. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent choice, and reaction time. Additionally, purification steps like recrystallization or filtration may be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Calcium (o-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phenoxyacetates .
Scientific Research Applications
Calcium (o-methoxyphenoxy)acetate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound’s interactions with biological molecules are studied for potential therapeutic applications.
Medicine: Research explores its potential use in drug development and as a calcium supplement.
Industry: It finds applications in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of calcium (o-methoxyphenoxy)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Calcium acetate: Used as a phosphate binder in medicine.
Calcium carbonate: Commonly used as a dietary supplement and antacid.
Calcium citrate: Known for its high bioavailability as a calcium supplement.
Uniqueness
Calcium (o-methoxyphenoxy)acetate is unique due to its specific structure and the presence of o-methoxyphenoxy groups. This structural feature imparts distinct chemical and biological properties, differentiating it from other calcium compounds .
Properties
CAS No. |
60296-02-8 |
|---|---|
Molecular Formula |
C9H10CaO4+2 |
Molecular Weight |
222.25 g/mol |
IUPAC Name |
calcium;2-(2-methoxyphenoxy)acetic acid |
InChI |
InChI=1S/C9H10O4.Ca/c1-12-7-4-2-3-5-8(7)13-6-9(10)11;/h2-5H,6H2,1H3,(H,10,11);/q;+2 |
InChI Key |
BWWKYXIHYDLOLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


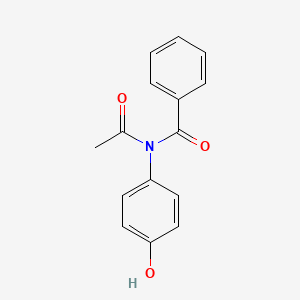

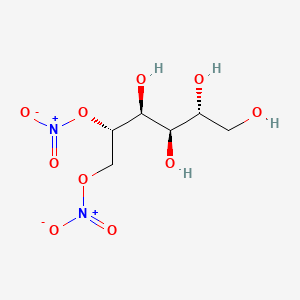

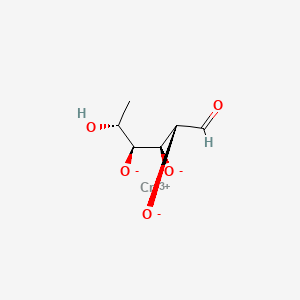
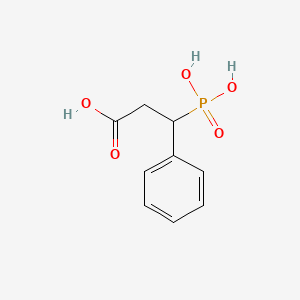
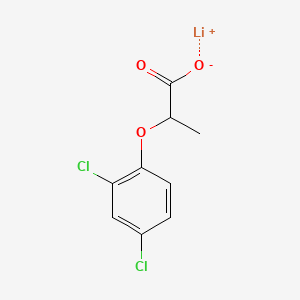
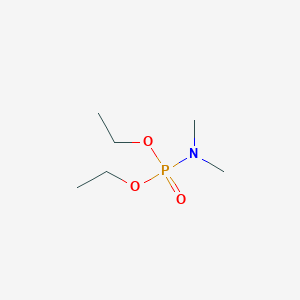
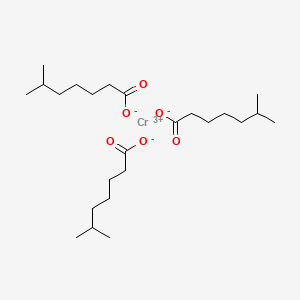
![[4-Ammonio-2-hydroxyphenyl]ammonium sulfate](/img/structure/B12657352.png)

![Methylenebis[N,N-dimethylaniline]](/img/structure/B12657361.png)
